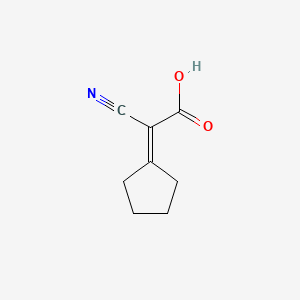

2-Cyano-2-cyclopentylideneacetic acid

CAS No.:

Cat. No.: VC16032252

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO2 |

|---|---|

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | 2-cyano-2-cyclopentylideneacetic acid |

| Standard InChI | InChI=1S/C8H9NO2/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H,10,11) |

| Standard InChI Key | CHVYPNKNVRSUIR-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(=C(C#N)C(=O)O)C1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Cyano-2-cyclopentylideneacetic acid features a cyclopentylidene ring fused to a cyanoacetic acid backbone. The planar cyclopentylidene group introduces steric constraints, while the electron-withdrawing cyano and carboxylic acid groups enhance electrophilicity at the α-position. This conjugation stabilizes the enolate form, facilitating its use in base-catalyzed reactions .

Table 1: Molecular Data

| Property | Value |

|---|---|

| CAS Number | 21369-42-6 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | 2-Cyano-2-cyclopentylideneacetic acid |

| Key Functional Groups | Cyano (−C≡N), Carboxylic acid (−COOH), Cyclopentylidene |

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is typically synthesized via Knoevenagel condensation between cyclopentanone and cyanoacetic acid derivatives. Key methods include:

-

Cyclopentanone and Malononitrile Reaction:

Cyclopentanone reacts with malononitrile in the presence of a base (e.g., piperidine) to yield the α-cyano-α,β-unsaturated intermediate, which is subsequently hydrolyzed to the carboxylic acid . -

Ethyl Cyanoacetate Pathway:

Ethyl cyanoacetate condenses with cyclopentanone under acidic conditions, followed by saponification to afford the target acid . This route offers higher yields (∼75%) due to milder reaction conditions .

Industrial Production

Global suppliers like Merck KGaA and Alinda Chemical Ltd. produce the compound via scalable batch processes. Raw materials include cyclopentanone (≥98% purity), malononitrile, and ethyl cyanoacetate . Critical process parameters:

Chemical Reactivity and Applications

Reactivity Profile

The compound’s α,β-unsaturated system participates in:

-

Michael Additions: Nucleophiles (e.g., amines, thiols) add to the β-position, forming substituted cyclopentane derivatives .

-

Cyclization Reactions: Intramolecular reactions with hydrazines or thioureas yield pyrazole and thiophene heterocycles, respectively .

-

Photocatalytic Transformations: Under UV light, it generates superoxide radicals (O₂⁻- ), enabling radical-based Knoevenagel condensations .

Pharmaceutical Applications

Derivatives of 2-cyano-2-cyclopentylideneacetic acid exhibit notable bioactivities:

-

Antitumor Agents: Pyrazole and thiophene analogs inhibit breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines with IC₅₀ values <10 μM .

-

Fungicidal Compounds: Methyl esters of the acid show broad-spectrum activity against Botrytis cinerea and Phytophthora infestans .

Table 2: Biological Activity of Select Derivatives

| Derivative | Target Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Pyrazole analog | MCF-7 (Breast cancer) | 8.2 | |

| Thiophene analog | NCI-H460 (Lung cancer) | 9.7 | |

| Methyl ester | Botrytis cinerea | 15.3 |

Industrial and Research Applications

Organic Synthesis

The compound serves as a dienophile in Diels-Alder reactions, producing bicyclic lactones used in fragrance synthesis . Its enolate form is also a key intermediate in preparing α-alkylated carboxylic acids via phase-transfer catalysis .

Material Science

Recent studies explore its use in:

-

Photoactive Carbon Dots (CDs): When doped into CDs, it enhances photocatalytic efficiency in Knoevenagel condensations by 40% under UV light .

-

Coordination Polymers: Metal complexes (e.g., Cu²⁺, Fe³⁺) exhibit luminescent properties for sensor applications .

Recent Advances and Future Directions

Mechanistic Insights

Photocatalytic studies reveal that UV irradiation generates superoxide radicals (O₂⁻- ), which abstract protons from ethyl cyanoacetate, accelerating Knoevenagel condensations . This radical pathway complements traditional base-catalyzed mechanisms, enabling reactions under neutral conditions .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume